molecular formula C10H16O4 B13766830 2-(3-Carboxycyclopentyl)-2-methylpropionic acid CAS No. 473-35-8

2-(3-Carboxycyclopentyl)-2-methylpropionic acid

Cat. No.: B13766830
CAS No.: 473-35-8
M. Wt: 200.23 g/mol
InChI Key: QSRHRQWRLFGZKS-UHFFFAOYSA-N
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Description

2-(3-Carboxycyclopentyl)-2-methylpropionic acid is an organic compound with a unique structure that includes a cyclopentyl ring substituted with a carboxyl group and a methylpropionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carboxycyclopentyl)-2-methylpropionic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the use of cyclopentadiene derivatives, which undergo Diels-Alder reactions to form the cyclopentyl ring. Subsequent carboxylation and methylation steps yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and reagents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(3-Carboxycyclopentyl)-2-methylpropionic acid can undergo various chemical reactions, including:

    Oxidation: The carboxyl group can be oxidized to form corresponding derivatives.

    Reduction: The carboxyl group can be reduced to alcohols or aldehydes.

    Substitution: The hydrogen atoms on the cyclopentyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of halogenated cyclopentyl derivatives.

Scientific Research Applications

2-(3-Carboxycyclopentyl)-2-methylpropionic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Carboxycyclopentyl)-2-methylpropionic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The cyclopentyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Carboxycyclopentyl)acetic acid
  • 2-(3-Carboxycyclopentyl)propionic acid
  • 2-(3-Carboxycyclopentyl)butyric acid

Uniqueness

2-(3-Carboxycyclopentyl)-2-methylpropionic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

473-35-8

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

3-(2-carboxypropan-2-yl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C10H16O4/c1-10(2,9(13)14)7-4-3-6(5-7)8(11)12/h6-7H,3-5H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

QSRHRQWRLFGZKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCC(C1)C(=O)O)C(=O)O

Origin of Product

United States

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